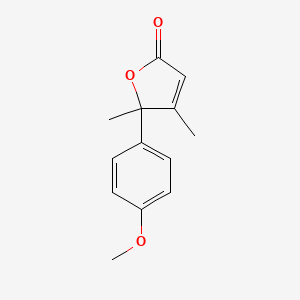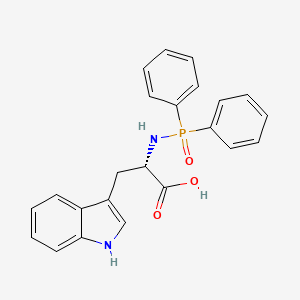
Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- is a synthetic organic compound with the molecular formula C15H20BrNO4 It is characterized by the presence of a glycine moiety substituted with a 2-bromo-3-butoxy-1-oxo-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- typically involves the reaction of glycine with a suitable brominated phenylpropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted glycine derivatives.
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(3-methyl-1-oxo-2-butenyl)-, methyl ester
- Glycine, N-(3-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester
Uniqueness
Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- is unique due to the presence of the 2-bromo-3-butoxy-1-oxo-3-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
62457-32-3 |
|---|---|
Molecular Formula |
C15H20BrNO4 |
Molecular Weight |
358.23 g/mol |
IUPAC Name |
2-[(2-bromo-3-butoxy-3-phenylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-2-3-9-21-14(11-7-5-4-6-8-11)13(16)15(20)17-10-12(18)19/h4-8,13-14H,2-3,9-10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
CMHMLBARZHTSJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)C(C(=O)NCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















